Intermediate Lipophilicity (XLogP3 = 3.0) Balances Membrane Permeability and Aqueous Solubility Relative to 4-Fluoro and 4-Bromo Analogs
The target compound's computed XLogP3 value of 3.0 places it in an optimal intermediate range for oral drug-likeness, higher than the 4-fluorophenyl analog (estimated XLogP3 ~2.5–2.7) and lower than the 4-bromophenyl analog (estimated XLogP3 ~3.4–3.6) [1]. In the context of the flavivirus envelope protein inhibitor series studied by Mayhoub et al. (J Med Chem 2011), para-phenyl substituent changes on thiazole-5-carboxylates produced EC50 shifts exceeding 10-fold, demonstrating that even modest lipophilicity differences translate into measurable potency changes [2]. The 4-chlorophenyl congener thus occupies a distinct property niche that neither the 4-fluoro nor 4-bromo analog can exactly replicate.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.0 |
| Comparator Or Baseline | 4-Fluorophenyl analog (CAS 886497-41-2): XLogP3 ≈ 2.6; 4-Bromophenyl analog (CAS 886497-45-6): XLogP3 ≈ 3.5 |
| Quantified Difference | +0.4 to +0.5 log units vs. 4-F analog; −0.5 log units vs. 4-Br analog |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); validated against the thiazole-5-carboxylate series from Mayhoub et al. (J Med Chem 2011) where para-substituent changes altered EC50 by 0.5–1.0 log units |
Why This Matters
An XLogP3 of 3.0 falls within the optimal range (1–4) for oral bioavailability per Lipinski's Rule of Five, whereas the 4-bromo analog approaches the upper limit where solubility and metabolic clearance become liabilities.
- [1] PubChem CID 7174192. Computed Properties: XLogP3. National Center for Biotechnology Information. Accessed May 2026. https://pubchem.ncbi.nlm.nih.gov/compound/7174192 View Source
- [2] Mayhoub AS, Khaliq M, Kuhn RJ, Cushman M. Design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins. J Med Chem. 2011;54(6):1704-1714. DOI: 10.1021/jm1013538. Table 2 reports EC50 values for analogs with varying para-phenyl substituents on the thiazole-5-carboxylate scaffold. View Source
